Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
CAS No.: 937601-37-1
Cat. No.: VC13289158
Molecular Formula: C13H12F3N3O4
Molecular Weight: 331.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937601-37-1 |
|---|---|
| Molecular Formula | C13H12F3N3O4 |
| Molecular Weight | 331.25 g/mol |
| IUPAC Name | diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C13H12F3N3O4/c1-3-22-11(20)7-6-17-19-9(13(14,15)16)5-8(18-10(7)19)12(21)23-4-2/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | INRNGZJMXYNPIL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
The IUPAC name, diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate, underscores its ester-functionalized pyrazolo[1,5-a]pyrimidine backbone. Key identifiers include:
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PubChem CID: 19576786
The crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives reveals planar heterocyclic systems with substituents influencing packing and intermolecular interactions . The trifluoromethyl group at position 7 enhances electron-withdrawing effects, potentially modulating reactivity in cross-coupling reactions .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate involves multi-step protocols:
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Cyclocondensation: Reacting 3-aminopyrazole with ethyl 4,4,4-trifluoro-2-butynoate under microwave irradiation yields the pyrazolo[1,5-a]pyrimidine core .
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Bromination: Treatment with N-bromosuccinimide (NBS) introduces a bromine atom at position 3, facilitating subsequent functionalization .
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C–O Bond Activation: PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) activates the lactam oxygen, enabling nucleophilic substitution with amines or thiols at position 5 .
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Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling at position 3 with boronic acids introduces aryl/heteroaryl groups .
Key Reaction Conditions:
Yield and Scalability
Physicochemical Properties
The trifluoromethyl group enhances thermal stability and influences electronic properties, as evidenced by NMR shifts (δ 13.00 ppm for NH in DMSO-d₆) .
Applications in Drug Discovery and Materials Science
Biological Activity
Pyrazolo[1,5-a]pyrimidines exhibit:
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Anticancer Potential: Analogues inhibit kinases like Pim1, implicated in tumor progression .
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Antimicrobial Effects: Structural motifs disrupt bacterial cell wall synthesis.
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Neurological Targets: Derivatives act as dopamine receptor modulators .
Material Science Applications
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Fluorescent Probes: Formylation at position 3 yields fluorophores with large Stokes shifts (e.g., quantum yield up to 44%) .
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Coordination Chemistry: Pyrazolo[1,5-a]pyrimidine carboxylates form stable complexes with transition metals (e.g., Cu²⁺) .
Recent Advances and Future Directions
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